4'-Cyclopentylacetophenone
Description
4'-Cyclopentylacetophenone (IUPAC: 1-(4-cyclopentylphenyl)ethanone) is a substituted acetophenone derivative featuring a cyclopentyl group attached to the para position of the benzene ring. This compound is structurally characterized by its ketone functional group and bulky cyclopentyl substituent, which influence its physical properties and chemical reactivity. It is commonly utilized in organic synthesis, particularly in the preparation of pharmaceuticals and specialty chemicals due to its steric and electronic effects .
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(4-cyclopentylphenyl)ethanone |
InChI |
InChI=1S/C13H16O/c1-10(14)11-6-8-13(9-7-11)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3 |
InChI Key |
IMWJRKGCUCMFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Acetophenone Derivatives
Physical Properties
- Melting Points: Bulky substituents like cyclopentyl lower melting points due to reduced crystal packing efficiency (e.g., this compound is liquid at room temperature). In contrast, 4'-Chloro-2'-hydroxyacetophenone has a higher melting point (~120°C) owing to hydrogen bonding .
- Solubility: Polar substituents (e.g., chloro, hydroxy) improve water solubility. 4-Ethynylacetophenone, with its nonpolar ethynyl group, is more soluble in organic solvents like toluene .
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